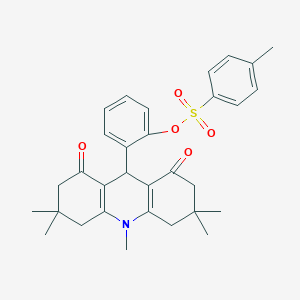
2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate, also known as PMA, is a synthetic compound that has been widely used in scientific research. PMA is a derivative of acridine, a heterocyclic organic compound that has been used in the development of antiseptics, dyes, and drugs. PMA is a potent activator of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mecanismo De Acción
2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate activates PKC by binding to the regulatory domain of the enzyme, leading to a conformational change that exposes the catalytic domain. The catalytic domain of PKC then phosphorylates various substrates, leading to downstream effects on cellular processes. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been shown to activate both conventional and novel isoforms of PKC.
Biochemical and Physiological Effects:
The activation of PKC by 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been shown to have various biochemical and physiological effects. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been shown to induce cell proliferation, differentiation, and apoptosis in various cell types. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has also been shown to modulate ion channels, leading to changes in membrane potential and calcium signaling. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been used to study the effects of PKC activation on neurotransmitter release, synaptic plasticity, and learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate in lab experiments is its potency and specificity in activating PKC. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been shown to activate PKC at low concentrations, making it a useful tool for studying the role of PKC in various cellular processes. However, one of the limitations of using 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate is its potential toxicity at high concentrations. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been shown to induce cell death in some cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate. One area of interest is the development of more potent and selective PKC activators that can be used to study the role of PKC in various cellular processes. Another area of interest is the development of PKC inhibitors that can be used to treat various diseases, including cancer, cardiovascular disease, and neurological disorders. Additionally, the use of 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate in combination with other compounds, such as ion channel modulators or neurotransmitter agonists, may provide insights into the complex interactions between PKC and other signaling pathways.
Métodos De Síntesis
The synthesis of 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate involves the reaction of 2-(3,3,6,6,10-pentamethyl-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate with anhydrous hydrogen fluoride (HF) in the presence of boron trifluoride etherate (BF3.OEt2). The reaction yields 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate as a yellow solid, which can be purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been extensively used in scientific research as a tool to study the role of PKC in various cellular processes. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been shown to activate PKC in a dose-dependent manner, leading to the phosphorylation of various substrates. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has been used to study the mechanism of action of PKC in signal transduction pathways, cell cycle regulation, and apoptosis. 2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate has also been used to study the effects of PKC activation on gene expression and protein synthesis.
Propiedades
Nombre del producto |
2-(3,3,6,6,10-Pentamethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenyl 4-methylbenzenesulfonate |
|---|---|
Fórmula molecular |
C31H35NO5S |
Peso molecular |
533.7 g/mol |
Nombre IUPAC |
[2-(3,3,6,6,10-pentamethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-9-yl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C31H35NO5S/c1-19-11-13-20(14-12-19)38(35,36)37-26-10-8-7-9-21(26)27-28-22(15-30(2,3)17-24(28)33)32(6)23-16-31(4,5)18-25(34)29(23)27/h7-14,27H,15-18H2,1-6H3 |
Clave InChI |
VNQZRLXVNVLLBT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3C4=C(CC(CC4=O)(C)C)N(C5=C3C(=O)CC(C5)(C)C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3C4=C(CC(CC4=O)(C)C)N(C5=C3C(=O)CC(C5)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide](/img/structure/B300712.png)
![2-{5-[(5-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-phenylacetamide](/img/structure/B300713.png)
![2-[5-(4-isopropylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B300714.png)
![2-[2,4-dioxo-5-(2-pyridinylmethylene)-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B300715.png)
![2-{5-[(1-isopropyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B300716.png)
![2-{(5E)-5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide](/img/structure/B300718.png)
![4-Chloro-3-[5-({2,4-dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]benzoic acid](/img/structure/B300719.png)
![3-[5-({2,4-Dioxo-3-[2-oxo-2-(2-toluidino)ethyl]-1,3-thiazolidin-5-ylidene}methyl)-2-furyl]-2-methylbenzoic acid](/img/structure/B300721.png)
![2-[5-(4-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300723.png)
![2-[(5Z)-5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300725.png)
![2-[5-(4-isopropoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300728.png)
![2-[5-(3-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300730.png)
![2-[(5E)-5-(3-hydroxy-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300732.png)
![2-[5-(2-bromo-5-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide](/img/structure/B300734.png)